EVT801: A Technical Whitepaper on a Selective VEGFR-3 Inhibitor for Cancer Therapy
EVT801: A Technical Whitepaper on a Selective VEGFR-3 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
EVT801 is an orally bioavailable, selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2] This document provides a comprehensive technical overview of EVT801, detailing its therapeutic target, mechanism of action, preclinical and clinical data, and key experimental methodologies. EVT801 represents a promising next-generation anti-angiogenic agent with a unique profile that includes potent anti-tumor activity, modulation of the tumor microenvironment, and a favorable safety profile, making it a strong candidate for monotherapy and combination with immunotherapy in various solid tumors.[3][4][5][6]
Introduction: The Rationale for Targeting VEGFR-3
The tumor microenvironment plays a critical role in cancer progression, with angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels) being essential for tumor growth and metastasis.[3][6] The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) are key regulators of these processes.[6] While existing therapies targeting the VEGF pathway have shown clinical benefit, they are often associated with broad kinase inhibition, leading to off-target toxicities and resistance mechanisms.[3]
VEGFR-3, and its primary ligands VEGF-C and VEGF-D, are the principal drivers of lymphangiogenesis.[6] Notably, VEGFR-3 is also expressed on tumor-associated blood vessels, contributing to tumor angiogenesis.[3] The selective inhibition of VEGFR-3 offers a more targeted approach to disrupt tumor vascularity and metastatic spread while potentially mitigating the side effects associated with less selective VEGFR inhibitors.[4] EVT801 was developed as a highly selective inhibitor of VEGFR-3 to address this therapeutic window.[3]
The Therapeutic Target: VEGFR-3
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a receptor tyrosine kinase.[1] Its activation upon binding of its ligands, VEGF-C and VEGF-D, triggers a downstream signaling cascade that promotes the proliferation, migration, and survival of lymphatic endothelial cells, leading to the formation of new lymphatic vessels.[1] In the context of cancer, tumor cells can secrete VEGF-C and VEGF-D, stimulating lymphangiogenesis and providing a route for metastatic dissemination to lymph nodes and distant organs. Furthermore, VEGFR-3 is upregulated on the vasculature of various solid tumors, where it contributes to tumor angiogenesis.[3]
Mechanism of Action of EVT801
EVT801 is a potent and selective inhibitor of VEGFR-3 tyrosine kinase activity.[1][3] Its proposed mechanism of action encompasses a multi-faceted anti-cancer effect:
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Inhibition of Angiogenesis and Lymphangiogenesis : By blocking VEGFR-3 signaling, EVT801 directly inhibits the formation of new blood and lymphatic vessels within the tumor, thereby restricting nutrient and oxygen supply and limiting metastatic spread.[3][4]
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Tumor Vasculature Normalization : Unlike some anti-angiogenic agents that can induce hypoxia, EVT801 promotes the normalization of the tumor vasculature, characterized by fewer, larger, and less leaky vessels.[3][4] This can lead to reduced tumor hypoxia, a factor often associated with treatment resistance and metastasis.[3]
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Modulation of the Tumor Microenvironment : EVT801 has been shown to decrease the levels of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs), and immunosuppressive cytokines within the tumor microenvironment.[4][7]
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Enhancement of Anti-Tumor Immunity : By reducing immunosuppression and promoting T-cell infiltration into the tumor, EVT801 can enhance the efficacy of immunotherapy, such as immune checkpoint inhibitors.[3][4] Preclinical studies have demonstrated synergistic anti-tumor effects when EVT801 is combined with anti-PD-1 or anti-CTLA-4 antibodies.
Below is a diagram illustrating the proposed mechanism of action of EVT801.
Quantitative Data Summary
The following tables summarize the key quantitative data for EVT801 from preclinical studies.
Table 1: In Vitro Inhibitory Activity of EVT801
| Target | Assay | IC50 (nM) |
| VEGFR-3 | HEK293 cell autophosphorylation | 11 |
| VEGFR-2 | HEK293 cell autophosphorylation | 260 |
| VEGFR-1 | HEK293 cell autophosphorylation | 2130 |
Data sourced from MedchemExpress and preclinical publications.[7]
Table 2: Anti-proliferative Activity of EVT801 in Human Lymphatic Microvascular Endothelial Cells (hLMVECs)
| Stimulant | IC50 (nM) |
| VEGF-C | 15 |
| VEGF-D | 8 |
| VEGF-A | 155 |
Data sourced from MedchemExpress.[7]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of EVT801.
Cell-Based Receptor Tyrosine Kinase Phosphorylation Assay
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Objective : To determine the inhibitory activity of EVT801 on VEGFR-1, -2, and -3 phosphorylation.
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Cell Line : Human Embryonic Kidney (HEK293) cells engineered to overexpress human VEGFR-1, VEGFR-2, or VEGFR-3.
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Methodology :
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Cells are seeded in 96-well plates and cultured to confluence.
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Cells are serum-starved for 24 hours prior to the experiment.
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Cells are pre-incubated with varying concentrations of EVT801 for 1 hour.
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Ligand stimulation (VEGF-A for VEGFR-1/2, VEGF-C for VEGFR-3) is performed for 10 minutes at 37°C.
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Cells are lysed, and the level of phosphorylated receptor is quantified using a sandwich ELISA method.
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IC50 values are calculated from the dose-response curves.
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Endothelial Cell Proliferation Assay
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Objective : To assess the effect of EVT801 on the proliferation of human lymphatic microvascular endothelial cells (hLMVECs).
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Cell Line : Primary hLMVECs.
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Methodology :
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hLMVECs are seeded in 96-well plates in endothelial cell growth medium.
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After 24 hours, the medium is replaced with a basal medium containing a low percentage of serum.
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Cells are treated with varying concentrations of EVT801 in the presence of stimulating ligands (VEGF-A, VEGF-C, or VEGF-D).
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After 72 hours of incubation, cell proliferation is assessed using a standard method such as the BrdU incorporation assay or a resazurin-based viability assay.
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IC50 values are determined from the resulting dose-response curves.
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In Vivo Tumor Xenograft Models
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Objective : To evaluate the anti-tumor efficacy of EVT801 in vivo.
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Animal Models : Immunocompromised mice (e.g., BALB/c nude) bearing subcutaneous xenografts of human tumor cell lines (e.g., NCI-H1703 lung cancer cells expressing VEGFR-3).
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Methodology :
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Tumor cells are injected subcutaneously into the flank of the mice.
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When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
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EVT801 is administered orally, typically once or twice daily, at specified dose levels (e.g., 30 mg/kg).
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Tumor volume is measured regularly (e.g., twice weekly) using calipers.
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At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for markers of angiogenesis and immune cell infiltration).
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Tumor growth inhibition (TGI) is calculated as a percentage relative to the vehicle-treated control group.
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The following diagram illustrates a typical workflow for an in vivo xenograft study.
References
- 1. The Role of the VEGF-C/VEGFR3 Signaling Pathway in the Metastases and Progression of Colorectal Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 2. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. sinobiological.com [sinobiological.com]
- 5. kaziatherapeutics.com [kaziatherapeutics.com]
- 6. EVT801, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
